4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile core substituted with a sulfonyl group and a pyrrolidine ring The compound also contains a methoxypyrazine moiety, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.
Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with a methoxy group donor.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Coupling with Benzonitrile: The final step involves coupling the sulfonylated pyrrolidine with a benzonitrile derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The methoxypyrazine moiety and the sulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-((3-(Pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- **4-((3-(Methoxyphenyl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
Uniqueness
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of the methoxypyrazine moiety, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-16(19-8-7-18-15)24-13-6-9-20(11-13)25(21,22)14-4-2-12(10-17)3-5-14/h2-5,7-8,13H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUBUJXDSUQIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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